(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656394 | |
| Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-11-5 | |
| Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach involves the Ugi reaction, followed by cyclization in the presence of bases such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often employs catalytic processes. These processes may involve intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing signaling pathways within cells. For example, piperazine derivatives are known to interact with GABA receptors, causing hyperpolarization of nerve endings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Stereochemical Variants
(R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride (CAS: 1092076-07-7)
- Molecular Formula : C₇H₁₆Cl₂N₂ (same molecular weight as S-enantiomer: 199.12 g/mol).
- Key Differences : The R-enantiomer exhibits opposite stereochemistry, which can lead to divergent interactions in chiral environments (e.g., enzyme binding). For example, in fluorophore applications, stereochemistry may influence photophysical properties like Stokes shift and photostability .
- Safety : Both enantiomers share similar hazards (e.g., H314: causes severe skin burns) and require storage under inert conditions at 2–8°C .
Table 1: Enantiomer Comparison
Substituent-Modified Derivatives
6-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride (CAS: 1379205-21-6)
- Structure : A methyl group at the 6-position of the pyrrolidine ring.
- However, this modification may reduce solubility compared to the parent compound .
(7R,8aS)-7-Fluoro-... Dihydrochloride (CAS: 2918775-76-3)
- Structure : Fluorine substitution at the 7-position.
- Molecular Weight : 217.11 g/mol.
- Impact : Fluorine introduction improves metabolic stability and may enhance binding affinity in target proteins .
Table 2: Substituent Effects on Properties
Functional Analogues
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one Hydrochloride (CAS: 1244059-30-0)
- Structure: A pyrimidine-piperazinone hybrid.
- Key Difference : Replacement of pyrazine with pyrimidine alters electron distribution, affecting hydrogen-bonding capacity and biological activity .
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Antioxidant Activity
The parent octahydropyrrolo[1,2-a]pyrazine (non-chlorinated) demonstrates antioxidant properties, attributed to its ability to scavenge free radicals. However, the (S)-enantiomer dihydrochloride’s efficacy in this role remains less studied compared to analogs like phytol and 3-trifluoroacetoxypentadecane .
Fluorophore Development
In dye chemistry, the octahydropyrrolo[1,2-a]pyrazine core is fused with rhodamine to create near-infrared (NIR) fluorophores . For example:
- Dye 31 (N-acetyl variant): Exhibits reduced Stokes shift (56–99 nm) compared to unmodified derivatives, highlighting the importance of electron-donating groups .
- BDQ moiety (2-(2,2,2-trifluoroethyl) derivative): Shows a 2–3× increase in brightness (△(ε × φ)), emphasizing the role of substituents in photophysical performance .
Biological Activity
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure that includes a pyrazine ring. This unique configuration contributes to its biological activity and makes it a valuable compound in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It has been shown to inhibit enzymes associated with inflammation and microbial growth, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, suggesting potential use in treating bacterial infections.
- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, which may be beneficial in conditions like arthritis or other inflammatory disorders.
- Antitumor Activity : Preliminary findings suggest that it may inhibit cancer cell growth, positioning it as a candidate for cancer therapy .
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Enterococcus faecalis, showing significant inhibition of bacterial growth compared to controls. The results highlight its potential as an antimicrobial agent in clinical settings .
- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Results indicated a dose-dependent reduction in COX activity, supporting its use in anti-inflammatory therapies.
- Antitumor Efficacy : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer drug candidate. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy in vivo .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine | Moderate antimicrobial | Lacks dihydrochloride salt |
| Piperazine derivatives | Broad pharmacological effects | Commonly used in CNS disorders |
| Other pyrrolopyrazine derivatives | Variable anti-cancer activity | Structural variations affect potency |
Conclusion and Future Directions
This compound shows promising biological activities across various domains, including antimicrobial, anti-inflammatory, and antitumor effects. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Future studies should focus on:
- In vivo efficacy assessments to validate findings from in vitro studies.
- Investigating the pharmacokinetics and pharmacodynamics of the compound.
- Exploring structural modifications to enhance its biological activity and selectivity.
Q & A
Q. Basic Quality Control
- LC-MS/MS : Detect trace impurities (e.g., Upadacitinib-related analogs) using C18 columns and 0.1% formic acid/acetonitrile gradients .
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J = 6–8 Hz for trans-pyrrolidine protons) .
- X-ray crystallography : Resolve dihydrochloride salt packing modes for polymorph identification .
How can researchers optimize the ADME properties of octahydropyrrolo[1,2-a]pyrazine-based drug candidates?
Q. Advanced Pharmacokinetics
- Metabolic stability : Introduce cyclopropane moieties to block CYP450-mediated oxidation (e.g., tricyclic analogs in IAP antagonists) .
- Solubility : Salt formation (e.g., dihydrochloride) improves aqueous solubility by 10–20-fold compared to free bases .
- Permeability : LogP optimization (<3) via substituent tuning (e.g., replacing phenyl with pyridyl groups) enhances blood-brain barrier penetration .
What role does (S)-octahydropyrrolo[1,2-a]pyrazine play in multicomponent reactions (MCRs)?
Advanced Synthetic Methodology
The scaffold participates in azide-based MCRs to generate fused heterocycles (e.g., benzoimidazole hybrids). For example:
One-pot cyclization : React with azides and aldehydes under Cu(I) catalysis to form tetrahydropyrrolo[1,2-a]pyrazine derivatives .
Post-functionalization : Suzuki-Miyaura coupling or amidation introduces biotin tags for target identification .
What contradictions exist in reported biological data for pyrrolo[1,2-a]pyrazine derivatives?
Q. Critical Data Analysis
- IAP Antagonists : While some analogs show nanomolar binding (IC₅₀ < 50 nM), poor correlation between in vitro binding and in vivo efficacy has been noted, likely due to variable metabolic stability .
- Fluorophore Brightness : Dye 30 exhibits high brightness (66,400 M⁻¹cm⁻¹) in PBS but shows 40% quenching in cellular environments, necessitating formulation adjustments .
How can computational modeling aid in designing (S)-octahydropyrrolo[1,2-a]pyrazine-based therapeutics?
Q. Advanced Drug Design
- Docking studies : Predict binding poses with cIAP BIR3 domains using AutoDock Vina .
- MD simulations : Assess salt bridge stability between dihydrochloride and Asp158 in target proteins .
- QSAR models : Correlate N-substituent electronegativity with fluorescence quantum yields .
What are the key challenges in scaling up this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
